molecular formula C12H13N3O2 B3252757 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid CAS No. 21936-99-2

3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Cat. No. B3252757
CAS RN: 21936-99-2
M. Wt: 231.25 g/mol
InChI Key: RYXQRSVUKGBSIN-UHFFFAOYSA-N
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Description

“3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C12H13N3O2 . It is related to a class of compounds known as pyrazoles, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure .

Scientific Research Applications

Polymer Modification and Applications

Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Amine compounds, including derivatives similar to 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, have been used to modify poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions. This modification enhances the hydrogels' swelling properties and thermal stability, showing potential for medical applications due to significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Synthesis and Structural Analysis

Synthesis and Analysis of Pyrazolyl Propanoic Acid Derivatives : Research has focused on synthesizing and characterizing derivatives of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid. These studies include regiospecific syntheses and structural determination through spectroscopic techniques and X-ray crystallography, highlighting the complexity of achieving and confirming the desired regioisomer (Kumarasinghe, Hruby, & Nichol, 2009).

Anticancer and Radioprotective Activities

Anticancer and Radioprotective Activities of Pyrazolopyrimidine Derivatives : Certain derivatives of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid have shown promising in vitro anticancer activity against Ehrlich ascites carcinoma cells. Additionally, some compounds exhibit significant in vivo radioprotective activity, suggesting potential therapeutic applications (Ghorab et al., 2009).

Antibacterial Activities

Synthesis and Antibacterial Screening : Derivatives of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid have been synthesized and evaluated for their antibacterial activities. The findings indicate that some of these compounds are effective antibacterial agents, presenting a new avenue for the development of antimicrobial treatments (Maqbool et al., 2014).

Antimicrobial Properties of Condensed Pyran Compounds

Antimicrobial Properties of Pyran Compounds : Research into the reaction of fused pyran compounds with formic acid led to the synthesis of 3-aryl-3-(5-hydroxy-3-methyl-1H-pyrazole-4-yl)propanoic acids, among others. These compounds have been screened for antimicrobial properties, expanding the potential applications of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid derivatives in combating microbial infections (Mishriky et al., 2001).

Future Directions

The future directions for “3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid” and related compounds could involve further exploration of their pharmacological effects, particularly their antileishmanial and antimalarial activities. Additionally, more research could be conducted to understand their synthesis, molecular structure, and mechanism of action .

properties

IUPAC Name

3-amino-3-(1-phenylpyrazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-11(6-12(16)17)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXQRSVUKGBSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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